N-omega-Propyl-L-arginine

nNOS inhibitor NOS isoform selectivity enzymatic inhibition

Nω-Propyl-L-arginine (NPA) is a potent, competitive, and highly selective neuronal nitric oxide synthase (nNOS) inhibitor (Ki = 57 nM). It exhibits 149-fold selectivity for nNOS over eNOS and ~3,000-fold over iNOS, enabling precise dissection of neuronal NO signaling without confounding vascular effects. · Validated in vivo efficacy at 20 mg/kg i.p. in rodent behavioral models (PCP-induced prepulse inhibition disruption). · High-resolution crystal structures available (PDB: 1QW4) for structure-based drug design. · Supplied as ≥98% pure crystalline solid; store at -20°C, ship ambient/blue ice.

Molecular Formula C9H20N4O2
Molecular Weight 216.28 g/mol
CAS No. 137361-05-8
Cat. No. B013850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-omega-Propyl-L-arginine
CAS137361-05-8
SynonymsN5-(imino(propylamino)methyl)-L-ornithine
N5-(imino(propylamino)methyl)ornithine
Molecular FormulaC9H20N4O2
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCCCN=C(N)NCCCC(C(=O)O)N
InChIInChI=1S/C9H20N4O2/c1-2-5-12-9(11)13-6-3-4-7(10)8(14)15/h7H,2-6,10H2,1H3,(H,14,15)(H3,11,12,13)/t7-/m0/s1
InChIKeyAOMXURITGZJPKB-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





N-omega-Propyl-L-arginine: Selective nNOS Inhibitor


N-omega-Propyl-L-arginine (also known as Nω-Propyl-L-arginine, NPA) is a synthetic Nω-substituted L-arginine analog that functions as a potent, competitive, and highly selective inhibitor of neuronal nitric oxide synthase (nNOS/NOS1) [1]. The compound binds competitively at the substrate L-arginine binding site of the NOS oxygenase domain and exhibits Ki = 57 nM against bovine nNOS [2]. As a research tool, it serves as a chemical probe for dissecting nNOS-dependent signaling pathways and physiological processes both in vitro and in vivo .

Selective nNOS inhibitor research tool
Competitive binding at L-arginine site of NOS oxygenase domain
Supports nNOS-specific signaling pathway studies

Why N-omega-Propyl-L-arginine Over Generic NOS Inhibitors


Nitric oxide synthase inhibitors exhibit dramatically divergent isoform selectivity profiles that preclude simple functional substitution. Non-selective pan-NOS inhibitors such as L-NMMA and L-NAME inhibit all three NOS isoforms (nNOS, eNOS, iNOS) with similar potency, simultaneously affecting vascular tone, immune function, and neuronal signaling [1]. In contrast, iNOS-selective inhibitors such as 1400W and L-NIL preferentially target the inducible isoform (iNOS) and offer limited utility for probing neuronal NOS-specific biology [2]. N-omega-Propyl-L-arginine's distinctive Ki profile—57 nM (nNOS) versus 8.5 μM (eNOS) and 180 μM (iNOS)—delivers 149-fold selectivity over eNOS and ~3000-fold selectivity over iNOS in cell-free enzymatic assays, a degree of nNOS discrimination not achieved by alternative inhibitors [3]. Substituting with a less selective analog in experimental designs carries the risk of confounding off-target effects, particularly on vascular eNOS, thereby obscuring mechanistic interpretation.

N-omega-Propyl-L-arginine
Pan-NOS inhibitors (L-NMMA, L-NAME)
Non-selective eNOS/iNOS inhibition may confound vascular and immune endpoints, obscuring nNOS-specific interpretation
Selective nNOS inhibitor
iNOS-selective inhibitors (1400W, L-NIL)
Minimal nNOS activity; do not support neuronal NOS pathway interrogation
Characterized selectivity profile and structural rationale
Other nNOS inhibitors
May lack comparable selectivity characterization or structural validation; behavior may not transfer

Quantitative Evidence for nNOS Selectivity


Enzymatic Selectivity: Ki Across NOS Isoforms

N-omega-Propyl-L-arginine exhibits a Ki of 57 nM for bovine nNOS, compared with Ki values of 8.5 μM for bovine eNOS and 180 μM for murine iNOS in the same cell-free enzymatic assay system [1]. This corresponds to calculated selectivity ratios of approximately 149-fold for nNOS over eNOS and approximately 3,158-fold for nNOS over iNOS [1]. The pan-NOS inhibitor L-NMMA, in contrast, shows Ki values in the sub-micromolar to low micromolar range across all three isoforms without substantial discrimination [2].

nNOS Ki (bovine)
Head-to-head
57 nM (nNOS)
vs. 8.5 µM eNOS, 180 µM iNOS · 149-fold / ~3,158-fold
Supports nNOS-selective pathway interrogation
Cell-free enzymatic assay; recombinant bovine nNOS, eNOS, murine iNOS
nNOS inhibitor NOS isoform selectivity enzymatic inhibition

Structural Basis for nNOS Selectivity

The crystal structure of N-omega-Propyl-L-arginine bound to the murine inducible NOS oxygenase domain (iNOSoxy) was solved at 2.4 Å resolution (PDB ID: 1QW4) and compared with its binding to nNOSoxy [1]. The structural analysis revealed that isoform selectivity arises from differences outside the immediate active site, including a conformational flexibility in the active site that allows adoption of distinct conformations in response to inhibitor interactions—a flexibility determined by isoform-specific residues distant from the catalytic center [1]. This provides a mechanistic rationale distinct from other nNOS inhibitors that lack the same degree of structural characterization.

Crystal Structure
Head-to-head
iNOSoxy co-crystal at 2.4 Å (PDB 1QW4); nNOSoxy comparative model established
Structural rationale for isoform selectivity
Conformational flexibility determined by residues outside active site
X-ray crystallography NOS inhibitor binding structural biology

Cellular nNOS Selectivity in Intact Cells

In cellular assays conducted at physiological extracellular arginine concentration (100 μM), N-omega-Propyl-L-arginine (NPA) inhibited Ca²⁺-dependent NO formation in GH₃ pituitary cells (which express nNOS) with an IC₅₀ of 19 μM, while requiring millimolar concentrations to inhibit NO formation by cytokine-induced RAW 264.7 murine macrophages (which express iNOS) [1]. This represents a cellular selectivity window of at least 50-fold, with the compound remaining effective in nNOS-expressing cells at concentrations far below those affecting iNOS-mediated NO production [1].

Cellular IC50
Head-to-head
GH3 nNOS cells: IC50 = 19 µM; RAW iNOS cells: millimolar range
>50-fold cellular selectivity
Cellular discrimination under physiological arginine
100 µM extracellular arginine; intact cell assays
cellular pharmacology nNOS selective inhibition macrophage iNOS

In Vivo Blockade of Phencyclidine Effects

In a mouse model of phencyclidine (PCP)-induced behavioral disruption, N-omega-Propyl-L-arginine at 20 mg/kg (i.p.) blocked both PCP (4 mg/kg)-induced disruption of prepulse inhibition and PCP-induced stimulation of locomotor activity [1]. This in vivo efficacy is attributed to the compound's selective nNOS inhibition, as non-selective NOS inhibitors like L-NAME produce confounding effects on cerebral blood flow due to concomitant eNOS inhibition, complicating interpretation of behavioral outcomes [1].

In Vivo Behavior
Class-level inference
20 mg/kg i.p. blocked PCP-induced PPI disruption and locomotor stimulation in mice
In vivo CNS nNOS inhibition without eNOS vascular confounds
NMRI mice; phencyclidine challenge model
in vivo pharmacology behavioral neuroscience schizophrenia models

Reversibility Kinetics: Slow nNOS Dissociation

N-omega-Propyl-L-arginine exhibits time- and concentration-dependent suppression of nNOS-catalyzed NO formation, following first-order kinetics as revealed by linear Kitz-Wilson plots [1]. The suppression occurs in the absence of NADPH, indicating independence from catalytic turnover. Importantly, full NO synthetic activity can be restored slowly by excess arginine or by dilution, confirming reversible inhibition [1]. This behavior is consistent with dissociation slowed by a Ca²⁺/calmodulin-dependent conformational transition in nNOS [1].

Reversibility
Supporting evidence
Slowly reversible; activity restored by excess arginine or dilution
Enables washout experiments and temporal control
Kitz-Wilson kinetics; Ca²⁺/calmodulin-dependent
enzyme kinetics reversible inhibition nNOS mechanism

N-omega-Propyl-L-arginine: Research Applications


Neurobehavioral Pharmacology: nNOS-Specific Roles

Use N-omega-Propyl-L-arginine in rodent behavioral models where isoform-selective nNOS inhibition is required to distinguish neuronal from endothelial NOS contributions. The compound's 149-fold selectivity over eNOS in enzymatic assays [1] and its demonstrated in vivo efficacy at 20 mg/kg i.p. in blocking phencyclidine-induced behavioral disruption [2] support its application in studies of schizophrenia-relevant behaviors, cognitive function, and neuropsychiatric pharmacology without the cerebral blood flow confounds associated with pan-NOS inhibitors [2].

Structure-Guided nNOS Inhibitor Design

Leverage the available high-resolution crystal structure of N-omega-Propyl-L-arginine bound to iNOSoxy (PDB: 1QW4) and its comparative structural analysis with nNOSoxy [3] for rational drug design efforts. The structural basis for isoform selectivity—involving conformational flexibility determined by residues outside the active site—provides a validated template for computational docking studies, structure-based optimization, and design of next-generation nNOS-selective inhibitors [3].

Ca²⁺/Calmodulin-Dependent nNOS Signaling

Apply N-omega-Propyl-L-arginine in GH₃ pituitary cells or other nNOS-expressing cell lines at concentrations near its cellular IC₅₀ of 19 μM (under 100 μM extracellular arginine) to selectively inhibit Ca²⁺-dependent nNOS-derived NO production while sparing iNOS activity [4]. The compound's characterized reversibility and slow dissociation kinetics [4] enable washout experiments to confirm nNOS-specific effects and establish temporal control over NO signaling pathways.

Cardiovascular nNOS vs. eNOS Discrimination

Utilize N-omega-Propyl-L-arginine in hemodynamic studies where nNOS-mediated effects must be distinguished from eNOS-regulated vascular tone. The compound's 149-fold selectivity for nNOS over eNOS (Ki: 57 nM vs. 8.5 μM) [1] enables dosing regimens that inhibit neuronal NOS while minimizing direct interference with endothelial NOS-dependent vasodilation. Studies have demonstrated that NPLA (1 mg/kg i.p.) exerts minimal hemodynamic effects in control rats while modulating nNOS-dependent responses in pathological conditions [5], underscoring its utility for targeted cardiovascular investigations.

Application
Selection Property
Validation Focus
Neurobehavioral pharmacology: nNOS-specific roles
nNOS isoform selectivity, in vivo CNS activity
Behavioral endpoint specificity, cerebral blood flow confound control
Structure-guided nNOS inhibitor design
Available co-crystal structure (iNOSoxy), nNOS comparative model
Docking and structure-based optimization
Ca²⁺/calmodulin-dependent nNOS signaling
Cellular potency under substrate-competitive conditions
Washout reversibility, Ca²⁺-dependent NO production
Cardiovascular nNOS vs. eNOS discrimination
nNOS-over-eNOS selectivity
Vascular eNOS-sparing dosing protocols, hemodynamic monitoring

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29 linked technical documents
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